Structural Differentiation from the 2-Aminopyrimidine Analog LRE1 Determines Target Class
The target compound bears a 2-cyclopropyl group, whereas the closely related analog LRE1 (CAS 1252362-53-0) contains a 2-amino substituent. This single-atom difference (C vs. N) results in LRE1 being a validated allosteric inhibitor of soluble adenylyl cyclase (sAC) with an IC50 below 10 µM . The 2-cyclopropyl analog lacks a hydrogen-bond donor at this position and is not reported to inhibit sAC, making it functionally distinct. No head-to-head comparative biochemical data are currently available, but the structural divergence strongly suggests that the two compounds cannot be used interchangeably for sAC-targeted studies.
| Evidence Dimension | Structural identity of 2-position substituent and its impact on sAC inhibitory activity |
|---|---|
| Target Compound Data | 2-cyclopropyl group; sAC inhibitory activity not reported |
| Comparator Or Baseline | LRE1 (2-amino group); IC50 < 10 µM against sAC |
| Quantified Difference | Not quantifiable for the target compound; LRE1 is a confirmed sAC inhibitor |
| Conditions | sAC enzymatic assay (Cayman Chemical product information) |
Why This Matters
Procuring the incorrect 2-substituted analog can lead to a complete loss of on-target activity in sAC-focused projects.
